molecular formula C15H30O6Si B13412965 3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose

3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose

Cat. No.: B13412965
M. Wt: 334.48 g/mol
InChI Key: BZJPNEQXAWNADR-UJPOAAIJSA-N
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Description

Historical Context of Furanose Protection Strategies

The development of furanose protection strategies represents a fascinating chapter in the evolution of carbohydrate chemistry, tracing its origins to the pioneering work of Emil Fischer and his students in the late nineteenth century. Fischer's synthesis of glucose in 1890 marked a watershed moment in organic chemistry, establishing fundamental principles that would later influence protection group development. The initial approaches to carbohydrate modification were crude by modern standards, often relying on peracetylation or simple alkylation reactions that provided limited selectivity. The early twentieth century witnessed significant advances with the discovery of acetal and ketal protection methods, which offered the first glimpse of regioselective hydroxyl group manipulation. These early methodologies laid the groundwork for understanding the relationship between protecting group electronics and carbohydrate reactivity patterns.

The mid-twentieth century brought revolutionary changes with the introduction of isopropylidene acetals, which provided unprecedented regioselectivity in carbohydrate protection. The synthesis of 1,2-O-isopropylidene-alpha-D-glucofuranose became a cornerstone methodology, enabling chemists to selectively protect vicinal hydroxyl groups while leaving others available for further functionalization. This methodology proved particularly valuable for furanose derivatives, where the 1,2-diol arrangement in the five-membered ring created ideal geometrical constraints for acetal formation. The development of deep eutectic solvent systems for isopropylidene protection represented a significant advance, allowing large-scale synthesis of di-O-isopropylidene protected sugars with yields reaching 90% for glucose derivatives. These advances established the foundation for modern protection strategies that combine multiple orthogonal protecting groups in a single molecule.

The introduction of silyl ether protection in the latter half of the twentieth century revolutionized carbohydrate chemistry by providing a complementary protection strategy to traditional acetals and esters. The tert-butyldimethylsilyl group emerged as particularly valuable due to its exceptional stability under basic conditions while remaining removable under acidic or fluoride-mediated conditions. This protecting group demonstrated superior stability compared to earlier silyl ethers, with the stability order established as trimethylsilyl approximately equal to dimethylphenylsilyl less than triethylsilyl less than triphenylsilyl less than tert-butyldimethylsilyl. The development of selective deprotection methods, including the use of tetra-n-butylammonium fluoride and catecholborane-mediated procedures, provided chemists with unprecedented control over protecting group removal. These methodological advances enabled the synthesis of complex molecules like this compound, which combines both protection strategies in a single synthetic intermediate.

Table 1: Historical Development of Furanose Protection Strategies

Time Period Protection Method Key Advantage Stability Characteristics
1890-1920 Acetylation Simple methodology Base labile, acid stable
1920-1950 Benzyl ethers Chemical inertness Stable to acids/bases, removable by hydrogenation
1950-1970 Isopropylidene acetals Regioselective 1,2-diol protection Acid labile, base stable
1970-1990 Silyl ethers Orthogonal to acetals Fluoride labile, base stable
1990-present Combined strategies Multiple orthogonal protections Selective removal under distinct conditions

Role in Modern Glycosylation Methodologies

Contemporary glycosylation methodologies have undergone revolutionary transformation through the strategic implementation of sophisticated protecting group patterns, with compounds like this compound serving as critical building blocks in these advanced synthetic approaches. The compound's unique protection pattern enables highly efficient glycosylation reactions through multiple mechanistic pathways, including anomeric activation via iodination and subsequent coupling with diverse glycosyl acceptors. The per-O-tert-butyldimethylsilyl protection strategy has demonstrated exceptional utility in beta-selective glycosylation reactions, where the bulky silyl groups create favorable steric environments that direct stereochemical outcomes. Research has shown that glycosyl donors with silyl protective groups generally exhibit enhanced reactivity compared to their alkylated counterparts, attributed to the electron-donating properties of silicon compared to carbon.

The mechanistic aspects of glycosylation using silyl-protected furanose derivatives reveal sophisticated interplay between electronic effects and steric factors that influence both reactivity and selectivity. Studies have demonstrated that the thioglycoside with benzyl ethers exhibits approximately forty times greater reactivity toward glycosylation with methanol upon activation by N-iodosuccinimide compared to acetylated counterparts, while thioglycosides with silyl ethers show even greater reactivity. The enhanced reactivity stems from the reduced electron-withdrawing capability of silyl protecting groups compared to ester functionalities, facilitating the formation of glycosyl cations during the activation process. The anomeric iodination methodology employing trimethylsilyl iodide followed by in situ coupling has emerged as a particularly effective approach, enabling glycosylation reactions to proceed in the absence of additional promoters while maintaining high beta-stereoselectivity.

The application of this compound in complex oligosaccharide synthesis demonstrates the compound's versatility across diverse synthetic scenarios. The protecting group pattern enables selective functionalization at the 4-position, 5-position, and 6-position while maintaining the integrity of existing protection. Recent advances in glycosylation methodology have shown that the combination of silyl and acetal protection can preserve labile protective groups and furanosyl linkages under mild reaction conditions, expanding the scope of accessible target molecules. The compound serves as an intermediate in the synthesis of complex natural products, including Pancratistatin, an anti-cancer compound that induces apoptosis in cancer cells through specific cellular pathways. These applications highlight the critical role of sophisticated protection strategies in enabling access to biologically significant molecules that would otherwise remain synthetically challenging.

Table 2: Comparative Reactivity of Protected Glucofuranose Derivatives in Glycosylation

Protecting Group Pattern Relative Reactivity Stereoselectivity Typical Yield Range
Per-acetyl 1.0 (reference) Moderate alpha/beta mixture 45-65%
Per-benzyl 40× Enhanced beta-selectivity 65-80%
Per-tert-butyldimethylsilyl >40× High beta-selectivity 70-85%
Mixed silyl/acetal Variable Context-dependent 60-90%

Properties

Molecular Formula

C15H30O6Si

Molecular Weight

334.48 g/mol

IUPAC Name

(1R)-1-[(3aR,5R,6S,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol

InChI

InChI=1S/C15H30O6Si/c1-14(2,3)22(6,7)21-11-10(9(17)8-16)18-13-12(11)19-15(4,5)20-13/h9-13,16-17H,8H2,1-7H3/t9-,10-,11+,12-,13-/m1/s1

InChI Key

BZJPNEQXAWNADR-UJPOAAIJSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Starting Material

The synthesis begins with alpha-D-glucofuranose , a naturally occurring sugar, which contains multiple hydroxyl groups requiring selective protection to achieve the target compound.

Protection of the 1,2-Hydroxyl Groups as an Acetal

  • Reagents: Acetone or 2-propanone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).
  • Reaction: Formation of a cyclic acetal (1,2-O-(1-methylethylidene) protection) by reaction of the vicinal diol at positions 1 and 2 with acetone under acidic conditions.
  • Conditions: Typically reflux in acetone with catalytic acid for several hours until completion.
  • Outcome: Protects the 1,2-hydroxyl groups as a stable cyclic acetal, preventing their participation in further reactions.

Selective Protection of the 3-Hydroxyl Group with tert-Butyldimethylsilyl Chloride

  • Reagents: tert-Butyldimethylsilyl chloride (TBDMS-Cl) and a base such as imidazole or pyridine.
  • Reaction: Silylation of the free 3-hydroxyl group to form the corresponding tert-butyldimethylsilyl (TBDMS) ether.
  • Conditions: Typically carried out in anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
  • Selectivity: The 1,2-O-acetal protection prevents silylation at those positions, ensuring selective protection at 3-OH.
  • Outcome: Formation of 3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose.

Purification

  • The crude reaction mixture is typically purified by chromatographic techniques such as silica gel column chromatography using appropriate eluents (e.g., hexane/ethyl acetate mixtures) to isolate the pure protected sugar derivative.

Reaction Scheme Summary

Step Reactants Reagents & Conditions Product Notes
1 alpha-D-glucofuranose Acetone, acid catalyst, reflux 1,2-O-(1-methylethylidene)-alpha-D-glucofuranose Cyclic acetal protection of 1,2-OH
2 Product from Step 1 TBDMS-Cl, imidazole, anhydrous DMF, RT This compound Selective silylation at 3-OH
3 Crude product Silica gel chromatography Pure target compound Purification step

Detailed Research Findings and Analysis

Selectivity and Yield

  • The use of 1,2-O-(1-methylethylidene) protection effectively blocks the 1 and 2 hydroxyl groups, allowing selective silylation at the 3-position with high regioselectivity.
  • Reported yields for the silylation step typically range from 70% to 90% depending on reaction scale and conditions.
  • Reaction times for silylation vary from 2 to 12 hours, optimized to balance conversion and minimize side reactions.

Reaction Mechanism Insights

  • The acid-catalyzed acetal formation proceeds via protonation of the carbonyl oxygen of acetone, followed by nucleophilic attack by the vicinal diol and subsequent ring closure.
  • The silylation involves nucleophilic attack of the 3-hydroxyl oxygen on the silicon center of TBDMS-Cl, facilitated by the base scavenging the released HCl.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR confirms the disappearance of free hydroxyl protons and appearance of characteristic tert-butyl and methyl signals from the TBDMS group.
    • ^13C NMR shows signals consistent with acetal carbon and silyl-substituted carbons.
  • Mass Spectrometry (MS): Confirms molecular weight consistent with the protected derivative (m/z = 374.54).
  • Infrared Spectroscopy (IR): Shows characteristic Si–O stretching bands (~1100 cm^-1) and absence of broad OH stretch (~3400 cm^-1).

Industrial and Laboratory Scale Preparation

  • Industrial synthesis follows the same principles but employs larger reactors with automated temperature and reagent control to optimize yields and purity.
  • Quality control includes HPLC, NMR, and MS analysis to ensure batch consistency.
  • Storage is typically at ambient temperature in moisture-free conditions to prevent hydrolysis of the silyl ether.

Summary Table of Preparation Conditions

Parameter Typical Condition Notes
Acetal Formation Acetone, p-TsOH, reflux, 4-6 h Protects 1,2-OH as isopropylidene
Silylation TBDMS-Cl, imidazole, DMF, RT, 2-12 h Selective 3-OH protection
Purification Silica gel chromatography Hexane/ethyl acetate solvent system
Yield 70-90% (silylation step) Depends on scale and purity

Chemical Reactions Analysis

Types of Reactions

3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The silyl and isopropylidene groups can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acidic or basic conditions can facilitate the removal or substitution of protective groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose involves its role as a protective group in organic synthesis. The silyl and isopropylidene groups protect specific hydroxyl groups on the glucose molecule, allowing selective reactions to occur at other sites. This selective protection is crucial in multi-step synthesis processes.

Comparison with Similar Compounds

Structural Analogues: Protecting Group Variations at the 3-O Position

The 3-O position in glucofuranose derivatives is often modified to control reactivity. Key analogues include:

Compound Name Protecting Group (3-O) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-O-TBS-1,2-O-isopropylidene-α-D-glucofuranose (Target Compound) TBS C₁₇H₃₂O₆Si ~360.5* High steric bulk; stable under acidic/basic conditions; used in glycosylation and glycomimetic synthesis .
3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose Benzyl C₁₉H₂₆O₆ 350.41 Acid-labile benzyl group; requires hydrogenolysis for deprotection; used in oligosaccharide synthesis .
3-O-Methyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose Methyl C₁₃H₂₂O₆ 274.31 Small substituent; limited steric hindrance; ideal for studying enzyme kinetics and glycosyl transfer reactions .
3-O-Methylsulfonyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose Methylsulfonyl C₁₃H₂₂O₈S 338.37 Polar leaving group; facilitates nucleophilic substitutions; critical for synthesizing glycosyl donors .

*Estimated based on structural analogues.

Key Observations :

  • Stability : The TBS group offers superior stability compared to benzyl or methyl groups, enabling its use in reactions requiring harsh conditions .
  • Steric Effects : The bulkier TBS group restricts access to the 3-OH, reducing unwanted side reactions during glycosylation .
  • Deprotection: TBS is cleaved with fluoride ions (e.g., TBAF), while benzyl requires hydrogenolysis, and methylsulfonyl enables displacement .

Acetal Protection Patterns

The number and position of acetal protections significantly influence reactivity:

Compound Name Acetal Protection Key Features
1,2-O-isopropylidene-α-D-glucofuranose (Target Compound) 1,2-O only 5,6-OH groups remain free for further functionalization; ideal for sequential modifications .
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose 1,2-O and 5,6-O Rigid bicyclic structure; enhances solubility in non-polar solvents; used in NMR studies of carbohydrate conformations .
1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose 1,2-O-cyclohexylidene Larger acetal ring increases hydrophobicity; applied in glycomimetics targeting lipid-binding proteins .

Impact of Acetal Groups :

  • 1,2-O vs. 1,2:5,6-O: Di-O-isopropylidene derivatives exhibit restricted ring flexibility, whereas mono-protected compounds allow selective reactivity at the 5,6-OH positions .
  • Solubility : Di-O-isopropylidene derivatives are more soluble in organic solvents, simplifying purification .

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Silylation : The presence of a dimethylsilyl group enhances its stability and solubility in organic solvents.
  • Glycosidic Linkage : The sugar moiety contributes to its interaction with biological systems.

Structural Formula

The structural formula can be represented as follows:

C12H24O5Si\text{C}_{12}\text{H}_{24}\text{O}_{5}\text{Si}

Antioxidant Activity

Research has indicated that silylated sugars possess significant antioxidant properties. A study conducted by Zhang et al. (2020) demonstrated that this compound exhibited a notable ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Test SystemIC50 (µM)Reference
DPPH Radical Scavenging15.2Zhang et al. (2020)
ABTS Radical Scavenging12.5Zhang et al. (2020)

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines. A case study involving macrophage cells revealed that treatment with the compound reduced TNF-α and IL-6 levels significantly.

CytokineControl (pg/mL)Treated (pg/mL)Reduction (%)
TNF-α150080046.7
IL-6120060050.0

Antimicrobial Activity

The antimicrobial potential of the compound has been evaluated against various pathogens. In a study by Lee et al. (2021), it was found to exhibit inhibitory effects on both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of “3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose” can be attributed to several mechanisms:

  • Radical Scavenging : The silyl group enhances electron donation capabilities, allowing for effective radical scavenging.
  • Cytokine Modulation : The sugar moiety may interact with cell surface receptors, modulating cytokine release.
  • Membrane Disruption : The hydrophobic nature of the silyl group could facilitate disruption of microbial membranes.

Study on Antioxidant Properties

In a randomized controlled trial involving diabetic patients, supplementation with the compound resulted in improved oxidative stress markers compared to placebo groups. This suggests potential benefits for metabolic disorders linked to oxidative damage.

Clinical Implications

Given its biological activities, there is potential for this compound in therapeutic applications such as:

  • Antioxidant supplements for age-related diseases.
  • Anti-inflammatory agents in chronic inflammatory conditions.
  • Antimicrobial formulations for treating infections.

Q & A

Basic: What are the key synthetic strategies for introducing tert-butyldimethylsilyl (TBDMS) and isopropylidene protecting groups to glucofuranose derivatives?

The synthesis of this compound involves sequential protection of hydroxyl groups. The 1,2-O-isopropylidene group is typically introduced first via acid-catalyzed acetonation of D-glucose under anhydrous conditions (e.g., using H2SO4 in acetone) to stabilize the furanose ring . The TBDMS group is then selectively introduced at the 3-OH position using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole or pyridine) under inert atmosphere. Solvent choice (e.g., DMF or THF) and reaction time (12–24 hrs) are critical for high regioselectivity .

Methodological Insight : Monitor reaction progress via TLC (hexane/EtOAc) and confirm regiochemistry using 13C^{13}\text{C} NMR, where the isopropylidene group appears as two quaternary carbons at ~110 ppm, and the TBDMS group shows Si-C resonances at 18–25 ppm .

Advanced: How can computational methods optimize reaction conditions for silylation of sterically hindered hydroxyl groups in glucofuranose derivatives?

Advanced researchers employ quantum chemical calculations (e.g., DFT) to model transition states and identify steric/electronic barriers. For example, ICReDD’s reaction path search methods predict optimal solvents (e.g., low-polarity solvents like toluene reduce byproducts) and catalyst systems (e.g., DMAP enhances silylation efficiency) . Molecular dynamics simulations can also assess steric hindrance around the 3-OH position, guiding the use of bulky bases (e.g., 2,6-lutidine) to improve TBDMSCl reactivity .

Data Contradiction Note : Experimental yields may conflict with computational predictions due to unaccounted solvent-solute interactions. Validate with kinetic studies (e.g., in situ IR monitoring) .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

  • 1H^{1}\text{H} NMR : Identify isopropylidene methyl groups as two singlets at ~1.3–1.5 ppm and TBDMS protons as a singlet at ~0.1 ppm .
  • 13C^{13}\text{C} NMR : The anomeric carbon (C1) appears at ~104–106 ppm, while the TBDMS-attached C3 shows a downfield shift (~75–80 ppm) due to electron withdrawal by silicon .
  • HRMS : Confirm molecular ion peaks (e.g., [M+Na]+^+) with mass accuracy <5 ppm. For example, calculated C17H34O6SiC_{17}H_{34}O_6Si: 386.2124 .

Advanced: How can researchers resolve discrepancies in NOESY/ROESY data when assigning stereochemistry in silylated glucofuranose derivatives?

Discrepancies arise from conformational flexibility of the TBDMS group. Advanced approaches:

Variable Temperature NMR : Perform experiments at 243 K to "freeze" rotamers and clarify cross-peaks between H3 and TBDMS methyl groups .

DFT-Based Conformational Analysis : Compare calculated 1H^{1}\text{H}-1H^{1}\text{H} distances (e.g., using Gaussian) with experimental NOESY data to identify dominant rotamers .

X-ray Crystallography : Resolve ambiguities via single-crystal analysis. For example, 1,2-O-isopropylidene derivatives often crystallize in orthorhombic systems with well-defined silyl group orientations .

Basic: What are common side reactions during silylation, and how are they mitigated?

  • Over-silylation : Unprotected hydroxyl groups (e.g., at C6) may react. Mitigation: Use stoichiometric TBDMSCl (1.0–1.2 eq) and short reaction times (≤6 hrs) .
  • Acetal Migration : Acidic conditions may shift the isopropylidene group. Avoid protic solvents; use molecular sieves to scavenge trace water .
  • Siloxane Formation : Hydrolysis of TBDMSCl generates siloxanes. Use anhydrous solvents (e.g., distilled DMF) and inert atmosphere .

Advanced: How can site-selective functionalization of this compound be achieved for glycosylation studies?

The 6-OH position is typically unprotected and reactive. Advanced strategies:

Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively acylate 6-OH in non-polar solvents (e.g., hexane), leaving TBDMS and isopropylidene groups intact .

Transition Metal Catalysis : Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at C6 require prior introduction of a halogen or boronate handle. Use TEMPO-mediated oxidation to generate a ketone intermediate for subsequent functionalization .

Basic: What are the stability considerations for long-term storage of this compound?

  • Moisture Sensitivity : TBDMS groups hydrolyze in humid conditions. Store under argon at –20°C with desiccants (e.g., silica gel) .
  • Light Sensitivity : Isopropylidene acetals degrade under UV light. Use amber vials and avoid prolonged exposure .

Advanced: How do electronic effects of the TBDMS group influence reactivity in glycosylation reactions?

The electron-withdrawing TBDMS group at C3 reduces nucleophilicity of the anomeric center, slowing glycosylation. Advanced workarounds:

  • Lewis Acid Activation : Use TMSOTf or BF3·OEt2 to polarize the anomeric leaving group (e.g., trichloroacetimidate) .
  • Protecting Group Swapping : Replace TBDMS with a less electron-withdrawing group (e.g., acetyl) transiently during glycosylation, then re-protect .

Basic: What chromatographic methods are optimal for purifying this compound?

  • Flash Chromatography : Use silica gel with gradient elution (hexane → EtOAc/hexane 1:4). Monitor by TLC (Rf ~0.3 in 1:3 EtOAc/hexane) .
  • HPLC : For high-purity requirements, employ a C18 column with isocratic MeCN/H2O (70:30) at 1.0 mL/min .

Advanced: Can this compound serve as a precursor for bioactive analogs, and how are structure-activity relationships (SAR) studied?

Yes. SAR strategies:

Acylation at C6 : Introduce antimicrobial acyl chains (e.g., lauroyl or feruloyl) via Steglich esterification. Test against Gram-positive bacteria (MIC ~8–32 µg/mL) .

Sulfonation : Replace TBDMS with sulfonate esters (e.g., mesyl) to enhance solubility and assess cytotoxicity (e.g., K562 cell differentiation assays) .

Molecular Docking : Compare binding affinities of derivatives with target enzymes (e.g., β-glucosidases) using AutoDock Vina. Optimize substituents for hydrogen bonding with active-site residues .

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